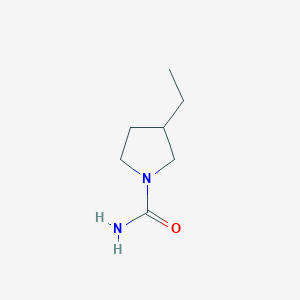
3-Ethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpyrrolidine-1-carboxamide, also known as 3-EPCA, is an organic chemical compound with a molecular formula of C7H14N2O . It has a molecular weight of 142.2 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-Ethylpyrrolidine-1-carboxamide, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-Ethylpyrrolidine-1-carboxamide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is 1S/C7H14N2O/c1-2-6-3-4-9 (5-6)7 (8)10/h6H,2-5H2,1H3, (H2,8,10) .Chemical Reactions Analysis
Pyrrolidine compounds, including 3-Ethylpyrrolidine-1-carboxamide, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
3-Ethylpyrrolidine-1-carboxamide is a powder at room temperature . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .Scientific Research Applications
Analytical Chemistry Applications
3-Ethylpyrrolidine-1-carboxamide derivatives, such as N-(3-aminopropyl)pyrrolidine (NAPP), have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. These derivatives enable the detection of free fatty acids and drugs like ibuprofen under mild conditions, showcasing their potential in analytical chemistry for sensitive and selective analysis (Morita & Konishi, 2002).
Cancer Research
In the realm of cancer therapy, cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center have shown significant promise. One such compound, ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), has demonstrated excellent potency against PARP-1 and PARP-2 enzymes, along with efficacy in murine melanoma and breast cancer models. This highlights the role of 3-Ethylpyrrolidine-1-carboxamide derivatives in developing novel cancer treatments (Penning et al., 2009).
Antibacterial Agents
Derivatives of 3-Ethylpyrrolidine-1-carboxamide have been synthesized and evaluated for their antibacterial activity. For instance, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have demonstrated more activity than enoxacin, indicating their potential as new antibacterial agents. This emphasizes the chemical's utility in addressing bacterial resistance issues (Egawa et al., 1984).
Synthesis of Novel Compounds
The synthesis of previously unknown 2-arylpyrrolidine-1-carboxamides containing aminophenol moiety via a novel approach emphasizes the versatility of 3-Ethylpyrrolidine-1-carboxamide derivatives in creating new chemical entities. This method allows for the production of compounds with potential pharmacological activities under mild conditions, demonstrating the chemical's role in innovative synthetic chemistry approaches (Smolobochkin et al., 2017).
Neuroleptic Activity
Compounds derived from 3-Ethylpyrrolidine-1-carboxamide have been investigated for their neuroleptic activity, showing significant potential as treatments for psychosis. For example, benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines have exhibited inhibitory effects on stereotyped behavior in rats, suggesting their applicability in developing new neuroleptic drugs (Iwanami et al., 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAGIDMRXMZDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyrrolidine-1-carboxamide | |
CAS RN |
1564866-30-3 |
Source


|
| Record name | 3-ethylpyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)
![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)


![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)




![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)
